molecular formula C20H15NO3 B1673300 Kartogenin CAS No. 4727-31-5

Kartogenin

Cat. No.: B1673300
CAS No.: 4727-31-5
M. Wt: 317.3 g/mol
InChI Key: SLUINPGXGFUMLL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Kartogenin (KGN) primarily targets mesenchymal stem cells (MSCs) and chondrocytes . It has been reported to improve the chondrogenic differentiation of these cells . KGN also targets the transcription factor core binding factor beta subunit (CBFβ) by binding to filamin A, disrupting its interaction with CBFβ .

Mode of Action

KGN induces chondrogenesis by binding to filamin A, disrupting its interaction with CBFβ, and modulating the CBFβ-RUNX1 transcriptional program . It enhances the synthesis of cartilage matrix components such as type II collagen and aggrecan in a dose-dependent manner . KGN also suppresses the expression of matrix degradation enzymes such as MMP13 and ADAMTS5 .

Biochemical Pathways

KGN affects several biochemical pathways. It activates the miR-146a-NRF2 axis, which plays a critical role in regulating the protein levels of nuclear factor erythroid 2-related factor 2 (NRF2) . KGN also involves the filamin A/CBFβ/RUNX1, Ihh, and TGFβ/Smad pathways .

Pharmacokinetics

It’s known that the rapid clearance of kgn from the intra-articular cavity limits its feasibility . Therefore, strategies for sustained and controlled release of KGN are being explored .

Result of Action

KGN exerts anti-arthritic effects by preventing cartilage degradation and alleviating osteoarthritis progression . It enhances the antioxidant functions of chondrocytes, ameliorates cartilage degeneration, and inhibits subchondral bone sclerosis . KGN also promotes the formation of cartilage-like transition zone in tendon-bone junctions, stimulates collagen synthesis for wound healing, and regulates limb development .

Action Environment

The action of KGN is influenced by the environment in which it is administered. For instance, in an in vivo arthritic environment, KGN barely affects the cell proliferation of chondrocytes; however, it significantly enhances the synthesis of cartilage matrix components . The efficacy and stability of KGN can also be affected by factors such as the presence of inflammation and oxidative stress .

Biochemical Analysis

Biochemical Properties

Kartogenin has been reported to improve chondrogenic differentiation of mesenchymal stem cells . It interacts with various biomolecules, such as enzymes and proteins, to induce chondrogenesis . The nature of these interactions involves the modulation of various biochemical reactions that lead to the differentiation of stem cells into chondrocytes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it enhances the synthesis of cartilage matrix components such as type II collagen and aggrecan in a dose-dependent manner . It also suppresses the expression of matrix degradation enzymes such as MMP13 and ADAMTS5 .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it modulates intracellular reactive oxygen species in IL-1-stimulated chondrocytes by up-regulating nuclear factor erythroid 2-related factor 2 (NRF2) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound barely affects the cell proliferation of chondrocytes; however, it significantly enhances the synthesis of cartilage matrix components . It also exhibits good stability, making it suitable for long-term studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, intra-articular administration of this compound ameliorated cartilage degeneration and inhibited subchondral bone sclerosis in an experimental OA mouse model

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound has been encapsulated in nanoparticles due to its hydrophobicity . This allows for its transport and distribution within cells and tissues. The nanoparticles interact with mesenchymal stem cells, showing evidence of increased uptake .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kartogenin can be synthesized through various methods. One common approach involves the incorporation of this compound-releasing poly(lactic-co-glycolic acid) microparticles within mesenchymal stem cell aggregates. This method supports the differentiation of mesenchymal stem cells into chondrocytes .

Industrial Production Methods

Industrial production of this compound involves the use of biodegradable synthetic polymers such as polycaprolactone and poly(lactic-co-glycolic acid). These polymers are used to create electrospun membranes that can deliver this compound in a sustained manner .

Chemical Reactions Analysis

Types of Reactions

Kartogenin undergoes various chemical reactions, including hydrolysis and interactions with polymers. It has been encapsulated in nanoparticles due to its hydrophobicity .

Common Reagents and Conditions

Common reagents used in the preparation of this compound include poly(lactic-co-glycolic acid), polycaprolactone, and curcumin. The reaction conditions often involve the use of injectable hydrogels and electrospinning techniques .

Major Products Formed

The major products formed from these reactions include this compound-loaded nanoparticles and electrospun membranes that can deliver this compound in a controlled manner .

Comparison with Similar Compounds

Kartogenin is unique in its ability to induce chondrogenesis and facilitate cartilage regeneration. Similar compounds include:

Biological Activity

Kartogenin (KGN) is a small-molecule compound that has garnered significant attention for its potential in promoting cartilage regeneration and osteogenesis. This article delves into the biological activities of KGN, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

KGN primarily exerts its effects through the following pathways:

  • Chondrogenic Differentiation :
    • KGN promotes the differentiation of mesenchymal stem cells (MSCs) into chondrocytes by interacting with filamin A, which facilitates the entry of core-binding factor β (CBFβ) into the nucleus, forming a transcriptional complex with runt-related transcription factor 1 (RUNX1) .
    • It activates the BMP-7/Smad5 signaling pathway, crucial for MSC differentiation into chondrocytes .
  • Osteogenic Differentiation :
    • Recent studies indicate that KGN enhances the osteogenic differentiation of bone marrow mesenchymal stem cells (BMMSCs) by promoting autophagy and upregulating Smad1/5/9 signaling pathways .
  • Antioxidant Properties :
    • KGN has been shown to reduce reactive oxygen species (ROS) production, thereby improving cellular antioxidant functions in human chondrocytes, which is vital for protecting cartilage from degradation .

In Vitro Studies

  • Chondrogenesis Induction : KGN significantly increased the expression of chondrogenic markers such as type II collagen and aggrecan in MSCs in a dose-dependent manner .
  • Osteogenesis Enhancement : Studies demonstrated that KGN promoted osteogenic differentiation without affecting cell proliferation, indicating its selective action on differentiation pathways .

In Vivo Studies

  • Animal Models : Intra-articular injections of KGN in animal models have shown promising results in alleviating osteoarthritis symptoms by enhancing cartilage repair and reducing pain behaviors associated with joint degeneration .
  • Fibrocartilage Restoration : KGN injections have been effective in promoting fibrocartilage stem cell chondrogenesis and restoring temporomandibular joint cartilage in models of temporomandibular joint osteoarthritis (TMJOA) .

Case Studies

  • Osteoarthritis Treatment :
    • A study involving an OA rat model demonstrated that KGN injections significantly decreased pain severity and joint destruction, highlighting its therapeutic potential in degenerative joint diseases .
  • Meniscus Repair :
    • Research indicated that KGN could induce differentiation of BMSCs into chondrocytes, forming meniscus-like tissue in rabbit models, suggesting its application in meniscal injuries .

Data Summary

Study FocusFindings
Chondrogenic DifferentiationInduced expression of type II collagen and aggrecan; enhanced by KGN dose .
Osteogenic DifferentiationPromoted autophagy and Smad signaling in BMMSCs; no effect on proliferation .
OA ModelReduced pain and joint destruction post-KGN injection; significant histological improvements .
Meniscus Tissue FormationInduced formation of meniscus-like tissue from BMSCs; effective in rabbit models .

Properties

IUPAC Name

2-[(4-phenylphenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c22-19(17-8-4-5-9-18(17)20(23)24)21-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUINPGXGFUMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385074
Record name Kartogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4727-31-5
Record name Kartogenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kartogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KARTOGENIN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name KARTOGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q93BBN11CP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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